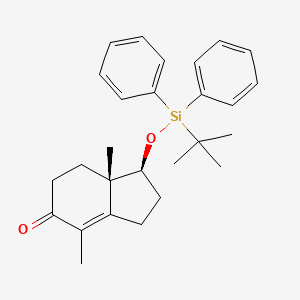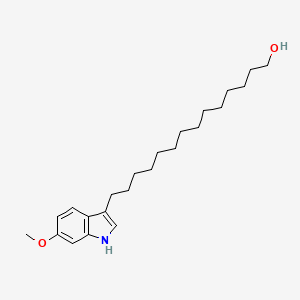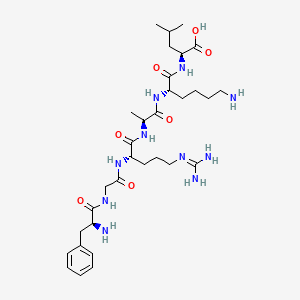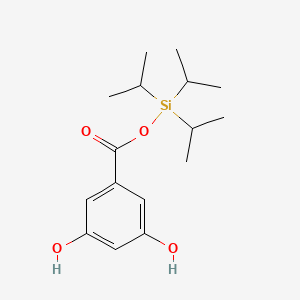
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is a chemical compound with the molecular formula C16H26O4Si and a molecular weight of 310.46074 . This compound is a derivative of benzoic acid, where the hydrogen atoms in the hydroxyl groups are replaced by tris(1-methylethyl)silyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester typically involves the esterification of benzoic acid derivatives with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester involves its interaction with molecular targets through its silyl ester groups. These groups can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
Uniqueness
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is unique due to its specific silyl ester groups, which provide distinct chemical properties such as increased stability and solubility. These properties make it particularly useful in applications where protection of hydroxyl groups is required, and in modifying the physical and chemical characteristics of compounds.
Propiedades
Número CAS |
703404-59-5 |
|---|---|
Fórmula molecular |
C16H26O4Si |
Peso molecular |
310.46 g/mol |
Nombre IUPAC |
tri(propan-2-yl)silyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C16H26O4Si/c1-10(2)21(11(3)4,12(5)6)20-16(19)13-7-14(17)9-15(18)8-13/h7-12,17-18H,1-6H3 |
Clave InChI |
FGWKHGGGEKLTJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


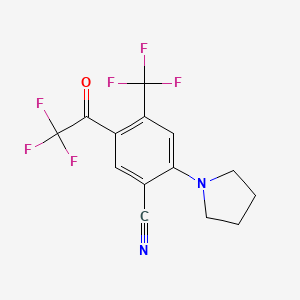

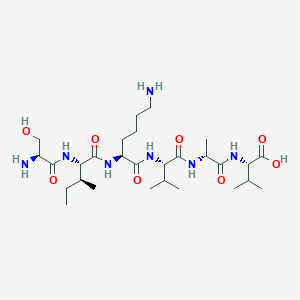
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
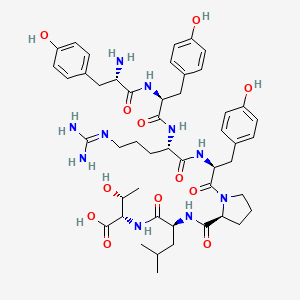
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
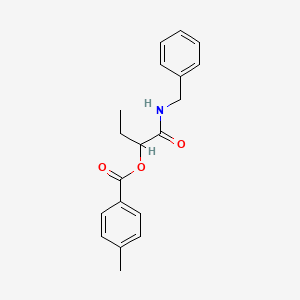
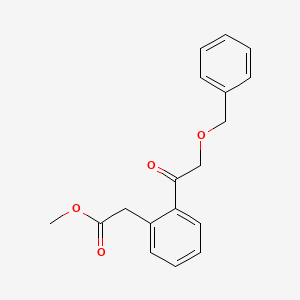
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
